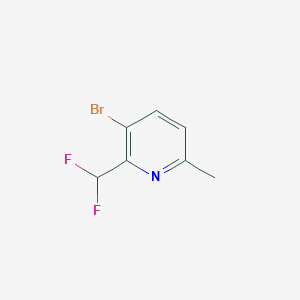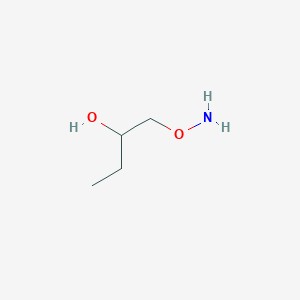
1-(Aminooxy)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminooxy)-2-butanol is an organic compound characterized by the presence of an aminooxy group (-ONH2) attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminooxy)-2-butanol typically involves the reaction of an aminooxy moiety with a butanol derivative. One common method is the oximation reaction, where an aminooxy group reacts with a carbonyl group (such as an aldehyde or ketone) to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water .
Industrial Production Methods: Industrial production of this compound may involve large-scale oximation reactions using pre-activated aminooxy reagents. These reagents can be synthesized using classic Schotten-Baumann conditions, which involve the reaction of hydroxylamine derivatives with aldehydes or ketones .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminooxy)-2-butanol undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original aminooxy group.
Substitution: The aminooxy group can participate in substitution reactions with electrophiles, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides can react with the aminooxy group under mild conditions.
Major Products: The major products formed from these reactions include oxime ethers, reduced aminooxy derivatives, and substituted aminooxy compounds .
Wissenschaftliche Forschungsanwendungen
1-(Aminooxy)-2-butanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Aminooxy)-2-butanol involves its ability to form stable oxime bonds with carbonyl groups. This reaction is highly chemoselective and can occur under mild conditions, making it suitable for various applications. The compound can inhibit enzyme activity by forming oxime complexes with enzyme-bound pyridoxal phosphate (PLP), thereby preventing the enzyme from catalyzing its normal reactions .
Vergleich Mit ähnlichen Verbindungen
1-(Aminooxy)-2-butanol can be compared with other aminooxy compounds, such as:
Aminooxyacetic acid: This compound also contains an aminooxy group and is used as an enzyme inhibitor in biological studies.
1-Aminooxy-3-aminopropane: Similar to this compound, this compound is used in the study of enzyme inhibition and protein modification.
1-Aminooxy-2-aminoethane: Another aminooxy analog used in biochemical research.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioconjugation and enzyme inhibition studies .
Eigenschaften
CAS-Nummer |
32380-76-0 |
|---|---|
Molekularformel |
C4H11NO2 |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
1-aminooxybutan-2-ol |
InChI |
InChI=1S/C4H11NO2/c1-2-4(6)3-7-5/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
DPPYRFXJBFMBLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CON)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


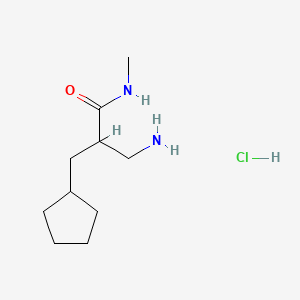
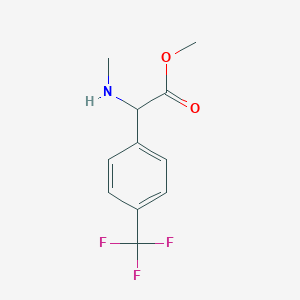
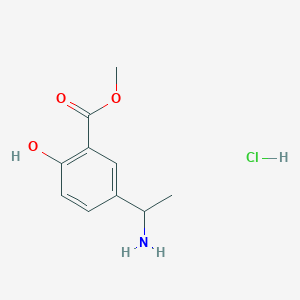
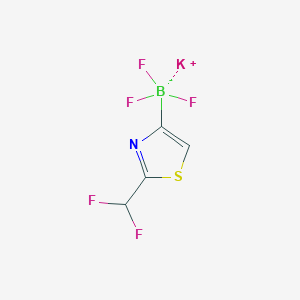
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)
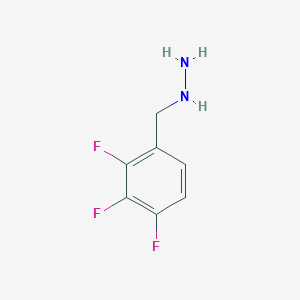
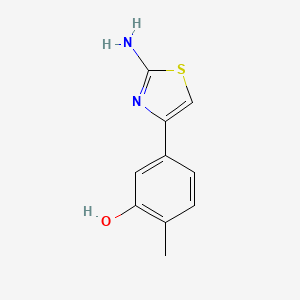
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
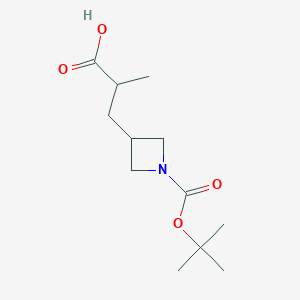
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)

